molecular formula C15H18N2O2S B6141361 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide

货号 B6141361
分子量: 290.4 g/mol
InChI 键: VUDGJEZMZJYCJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is highly selective for the protein kinase BTK, which plays a critical role in B cell receptor signaling and is implicated in several diseases, including B cell malignancies and autoimmune disorders.

作用机制

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide exerts its therapeutic effects by inhibiting BTK, a key regulator of B cell receptor signaling. This inhibition leads to the suppression of downstream signaling pathways, including the NF-κB and MAPK pathways, ultimately resulting in the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B cells, this compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the immune response. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10.

实验室实验的优点和局限性

One of the major advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has demonstrated good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, like all experimental compounds, this compound has limitations, including the need for further optimization and validation in preclinical models before advancing to clinical trials.

未来方向

There are several potential future directions for the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide and related compounds. One area of interest is the investigation of combination therapies with other targeted agents, such as PI3K inhibitors, which may enhance the therapeutic efficacy of BTK inhibition. In addition, the development of biomarkers to predict response to BTK inhibitors may help to identify patients who are most likely to benefit from this treatment. Finally, the investigation of this compound in other disease indications, such as multiple sclerosis and graft-versus-host disease, may provide new insights into the potential therapeutic applications of BTK inhibition.

合成方法

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide involves a series of chemical reactions, starting with the condensation of 4-tert-butyl-2-aminothiazole with 2-bromoacetophenone to form the intermediate 4-tert-butyl-2-(2-phenyl-2-oxoethyl)thiazole. This intermediate is then reacted with phenoxyacetic acid and transformed into the final product, this compound.

科学研究应用

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.

属性

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)12-10-20-14(16-12)17-13(18)9-19-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDGJEZMZJYCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。